2-Bromo-6-methyl-4-nitropyridine

Beschreibung

Chemical Identity

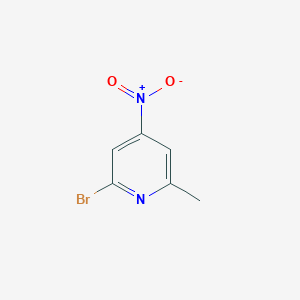

2-Bromo-6-methyl-4-nitropyridine is a substituted pyridine (B92270) derivative. The pyridine ring is functionalized with a bromine atom at position 2, a methyl group at position 6, and a nitro group at position 4. This specific arrangement of functional groups imparts distinct chemical properties to the molecule, making it a valuable building block in organic synthesis. acs.org Its key identifiers and properties are summarized in the table below.

| Identifier | Value |

| CAS Number | 97944-46-2 sigmaaldrich.com |

| Molecular Formula | C₆H₅BrN₂O₂ sigmaaldrich.com |

| Molecular Weight | 217.02 g/mol nih.gov |

| Physical Form | Solid sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBRVPXLHHOEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540250 | |

| Record name | 2-Bromo-6-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97944-46-2 | |

| Record name | 2-Bromo-6-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Methyl 4 Nitropyridine and Its Precursors

Historical Development of Synthetic Routes to Nitropyridines

The synthesis of nitropyridines has been a subject of extensive study for over a century. nottingham.ac.uk Early methods often involved direct nitration of pyridine (B92270), which typically resulted in low yields and a mixture of isomers due to the electron-deficient nature of the pyridine ring, making it resistant to electrophilic substitution.

Over the decades, significant advancements have been made. One notable method involves the reaction of pyridine or its derivatives with dinitrogen pentoxide in an organic solvent to form an N-nitropyridinium ion. researchgate.net This intermediate, when treated with sulfur dioxide/bisulfite in water, yields 3-nitropyridine. researchgate.net The mechanism is believed to involve a rlavie.com sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. researchgate.netntnu.no

Another approach involves the oxidation of aminopyridines to their corresponding nitro derivatives. researchgate.net Furthermore, the vicarious nucleophilic substitution (VNS) and oxidative substitution methods have been employed to introduce amino groups at specific positions in nitropyridines, demonstrating the versatility of these compounds as synthetic intermediates. researchgate.net

Contemporary Synthetic Strategies for 2-Bromo-6-methyl-4-nitropyridine

The synthesis of the target molecule, this compound, often begins with a pre-functionalized pyridine ring.

A common strategy for introducing a nitro group at the 4-position of a pyridine ring is through the nitration of the corresponding pyridine N-oxide. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards electrophilic substitution.

In this context, the precursor 2-bromo-6-methylpyridine (B113505) is first oxidized to This compound 1-oxide (CAS No: 60323-99-1). rlavie.comchemicalbook.com This intermediate is a yellow solid with the molecular formula C6H5BrN2O3. rlavie.com The subsequent deoxygenation of the N-oxide would lead to the formation of this compound. The synthesis of the starting material, 2-bromo-6-methylpyridine, can be achieved from 2-amino-6-methylpyridine (B158447) via a Sandmeyer-type reaction involving diazotization with sodium nitrite (B80452) in the presence of hydrogen bromide and bromine. chemicalbook.com

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govyoutube.com These reactions offer a powerful means to construct complex molecules from simpler building blocks.

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a prominent example of palladium-catalyzed cross-coupling. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

While direct Sonogashira coupling on this compound itself is not the primary focus of this section, this methodology is highly relevant for the synthesis of precursors and analogs. For instance, substituted 5-nitro-2-ethynylpyridines have been synthesized via the Sonogashira reaction of 2-bromo-5-nitropyridine (B18158) with various terminal acetylenes. researchgate.net This highlights the utility of this reaction in functionalizing bromonitropyridine scaffolds. The reaction conditions can be mild, sometimes even allowing for execution in aqueous media. wikipedia.org The reactivity of the aryl halide in Sonogashira coupling is generally in the order of I > Br > Cl. wikipedia.org

The synthesis of this compound is inherently a multi-step process. A plausible synthetic route could involve:

Synthesis of 2-amino-6-methylpyridine.

Bromination of 2-amino-6-methylpyridine to yield 2-bromo-6-methylpyridine. chemicalbook.com

Oxidation of 2-bromo-6-methylpyridine to 2-bromo-6-methylpyridine 1-oxide.

Nitration of 2-bromo-6-methylpyridine 1-oxide to give this compound 1-oxide. rlavie.comchemicalbook.com

Deoxygenation of the N-oxide to afford the final product, this compound.

Stereoselective Synthesis and Chiral Induction Approaches

Currently, there is no specific information available in the searched literature detailing the stereoselective synthesis or chiral induction approaches for this compound itself. This is likely because the molecule is achiral and does not possess any stereocenters.

However, the principles of stereoselective synthesis are highly relevant in the broader context of pyridine chemistry, particularly when these scaffolds are incorporated into more complex, biologically active molecules that do contain chiral centers. nih.govresearchgate.netyoutube.com For example, stereoselective methods are employed in the synthesis of bromopyrrole natural products and bromopiperidinones, where control over the three-dimensional arrangement of atoms is critical. nih.govresearchgate.net Should this compound be used as a building block for a chiral target molecule, the introduction of chirality would likely occur in a subsequent step, for instance, through an asymmetric reaction on a functional group attached to the pyridine ring.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce the environmental impact of the chemical processes. This involves the use of safer reagents, minimizing waste, improving energy efficiency, and employing catalytic methods. The following subsections analyze the conventional synthetic steps and propose greener alternatives.

Conventional Synthesis Pathway and Green Chemistry Considerations

A common synthetic route to this compound proceeds as follows:

Bromination of 2-Amino-6-methylpyridine: The synthesis often starts with the Sandmeyer reaction of 2-Amino-6-methylpyridine to produce 2-Bromo-6-methylpyridine. This reaction traditionally uses sodium nitrite in the presence of a strong acid and a copper(I) bromide catalyst. While effective, the Sandmeyer reaction generates significant amounts of waste, including acidic wastewater and copper-containing byproducts, which poses environmental concerns.

N-Oxidation of 2-Bromo-6-methylpyridine: The resulting 2-Bromo-6-methylpyridine is then oxidized to its corresponding N-oxide. A frequently used oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). Although m-CPBA is a versatile reagent, it is a solid peroxide that can be sensitive to heat and shock, posing safety risks. nih.gov The reaction also generates meta-chlorobenzoic acid as a byproduct, which can complicate purification and adds to the waste stream. organic-chemistry.org

Nitration of this compound 1-oxide: The final step involves the nitration of the N-oxide intermediate. This is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid, which are highly corrosive and generate large quantities of acidic waste. These harsh conditions also present safety hazards and require careful handling and disposal procedures.

Greener Synthetic Alternatives

In line with the principles of green chemistry, several modifications and alternative methods can be employed to improve the sustainability of the synthesis of this compound.

Greener Oxidation Methods

The N-oxidation of pyridines is a critical step where green chemistry principles can be effectively implemented. Instead of using hazardous peroxy acids like m-CPBA, safer and more environmentally friendly oxidizing agents can be utilized.

A promising alternative is the use of hydrogen peroxide (H₂O₂) as the oxidant. H₂O₂ is a green reagent as its only byproduct is water. However, the reaction of pyridines with H₂O₂ alone is often slow. To enhance its reactivity, catalytic systems are employed. One such system involves the use of titanium silicalite (TS-1) as a heterogeneous catalyst in a packed-bed microreactor. organic-chemistry.org This continuous flow process offers several advantages, including improved safety by minimizing the accumulation of reactive intermediates, enhanced heat and mass transfer, and easier catalyst separation and recycling. organic-chemistry.orgnih.gov The use of methanol (B129727) as a solvent in this process is also a greener choice compared to chlorinated solvents often used with m-CPBA. organic-chemistry.org

Table 1: Comparison of Conventional and Greener N-Oxidation Methods

| Feature | Conventional Method (m-CPBA) | Greener Method (H₂O₂/TS-1 Catalyst) |

|---|---|---|

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | Hydrogen peroxide (H₂O₂) |

| Byproducts | meta-Chlorobenzoic acid, water | Water |

| Safety | Peroxide, potential for thermal runaway nih.gov | Safer, especially in a continuous flow system |

| Catalyst | None | Titanium silicalite (TS-1), recyclable |

| Solvent | Often chlorinated solvents | Methanol organic-chemistry.org |

| Process | Batch | Continuous flow organic-chemistry.org |

| Waste | Halogenated organic waste | Minimal, primarily water |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. nih.govyoutube.comyoutube.com This technology can be applied to various steps in the synthesis of pyridine derivatives.

For instance, the synthesis of nitropyridines can be accelerated under microwave irradiation. nih.govclockss.org The condensation reactions involved in the formation of the pyridine ring can also be efficiently carried out using microwave heating, sometimes even in the absence of a solvent. nih.gov This not only saves energy and time but also reduces the use of potentially hazardous solvents.

Table 2: Comparison of Conventional Heating and Microwave-Assisted Synthesis for Pyridine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Energy Consumption | High | Low youtube.com |

| Yields | Often lower | Often higher youtube.com |

| Solvent Use | Typically requires a solvent | Can often be performed solvent-free or with reduced solvent nih.gov |

| Heating Mechanism | Conduction and convection (vessel walls heated first) | Direct heating of the reaction mixture youtube.com |

Solvent-Free and Catalytic Approaches

The development of solvent-free reaction conditions is a key goal in green chemistry as it eliminates the environmental and health hazards associated with many organic solvents. Several synthetic methods for pyridine derivatives have been developed that proceed efficiently without a solvent, often with the aid of a solid-supported catalyst. conicet.gov.arresearchgate.net

For example, the Hantzsch pyridine synthesis, a multicomponent reaction, can be performed under solvent-free conditions using a recyclable heteropolyacid catalyst. conicet.gov.ar This approach not only avoids the use of volatile organic compounds but also simplifies the work-up procedure and allows for the reuse of the catalyst, thereby reducing waste.

Furthermore, the use of catalytic methods in general is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often leads to higher selectivity and atom economy. The development of novel catalysts for C-H activation and functionalization of pyridines is an active area of research with the potential to streamline synthetic routes and minimize waste. biosynce.com

Reaction Mechanisms and Reactivity of 2 Bromo 6 Methyl 4 Nitropyridine

Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. While specific examples detailing the use of 2-Bromo-6-methyl-4-nitropyridine are not prevalent in the searched literature, its close analogues, such as other bromopyridines, are widely used in this reaction. researchgate.netmdpi.com

In a typical Suzuki reaction, the bromopyridine derivative is reacted with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. mdpi.com The base, often potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is crucial for the transmetalation step of the catalytic cycle. mdpi.comnrochemistry.com The reaction results in the substitution of the bromine atom with the organic group from the boronic acid, yielding a more complex pyridine (B92270) derivative. The electron-withdrawing nitro group on the ring can enhance the reactivity of the C-Br bond towards the initial oxidative addition step in the catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (Et₃N). researchgate.net

Analogous compounds like 4-nitrobromobenzene readily undergo Sonogashira coupling with various terminal acetylenes. wikipedia.org The reaction mechanism involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to form the alkynyl-substituted pyridine and regenerate the palladium(0) catalyst. This reaction provides a direct route to synthesizing alkynylpyridines, which are valuable intermediates in organic synthesis. organic-chemistry.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. chemeurope.comorganic-chemistry.org This reaction has become a vital tool for synthesizing arylamines. The reaction is effective for a broad range of aryl halides and amines, including primary and secondary amines. researchgate.net

The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the C-N coupled product. nrochemistry.comchemeurope.com For substrates like 2-bromopyridines, catalysts such as palladium(II) acetate (B1210297) combined with phosphine (B1218219) ligands like 1,3-Bis(diphenylphosphino)propane (dppp) are effective, often using a strong base like sodium tert-butoxide in a solvent such as toluene. This methodology allows for the direct synthesis of N-substituted 6-methyl-4-nitropyridin-2-amines from this compound.

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Intermediate in Organic Synthesis

As a bifunctional molecule with a reactive bromine atom and a modifiable nitro group, 2-Bromo-6-methyl-4-nitropyridine serves as a key building block for the synthesis of more complex heterocyclic compounds. The bromine can be replaced or used in coupling reactions, while the nitro group can be reduced to an amino group, which can then be further functionalized.

Role in Medicinal Chemistry

Pyridine (B92270) and its derivatives are integral components of many pharmaceuticals. google.com this compound is a useful precursor for the synthesis of biologically active molecules. For example, it can be used in the synthesis of substituted aminopyridines, a scaffold found in various kinase inhibitors. Kinases are important targets in drug discovery, particularly in oncology, and the development of novel inhibitors is an active area of research. nih.gov The ability to introduce diverse substituents at the 2-position via cross-coupling reactions makes this compound particularly useful for creating libraries of potential drug candidates.

Spectroscopic and Computational Characterization in Research

Role in Medicinal Chemistry

This compound is a key intermediate in the synthesis of more complex molecules with potential biological activity. pipzine-chem.com The nitropyridine scaffold is present in various compounds investigated for therapeutic properties. For instance, substituted nitropyridines have been explored as antibacterial agents. pipzine-chem.com Furthermore, the ability to undergo various transformations allows for the construction of diverse molecular libraries for drug discovery programs. The core structure is relevant in the synthesis of kinase and bromodomain inhibitors, which are important targets in cancer therapy. nih.gov The versatility of 2-Bromo-6-methyl-4-nitropyridine allows it to be used as a starting material to build more elaborate structures for screening as potential drug candidates.

Use in Materials Science

In the field of materials science, functionalized pyridine (B92270) derivatives are of interest for creating novel materials with specific electronic and optical properties. pipzine-chem.com this compound can be used as a monomer or precursor in the synthesis of polymers and organic semiconductors. By incorporating this pyridine unit into larger conjugated systems through reactions like Suzuki coupling, materials with tailored properties for applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and other electronic devices can be developed. pipzine-chem.com

Emerging Research Directions and Future Perspectives

Sustainable Synthesis of 2-Bromo-6-methyl-4-nitropyridine

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste and environmental impact. rasayanjournal.co.in While traditional methods for synthesizing nitropyridines often involve harsh conditions and environmentally challenging reagents, future research is geared towards more sustainable pathways. researchgate.netgoogle.com

Current research in the broader field of pyridine (B92270) synthesis focuses on several green approaches that could be adapted for this compound:

Catalytic Nitration: Moving away from stoichiometric nitrating agents towards catalytic systems that use greener oxidants is a key goal. researchgate.net

Solvent Selection: The use of safer, more environmentally benign solvents, or even solvent-free reaction conditions, is a major focus. rsc.orgrsc.org Techniques like ball milling, a mechanical method, can facilitate reactions in the absence of solvents. rasayanjournal.co.in

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Multicomponent reactions (MCRs) are particularly attractive in this regard for building pyridine rings. ymerdigital.com

Future research will likely focus on developing a one-pot or tandem reaction sequence starting from readily available precursors, utilizing catalytic amounts of reagents, and minimizing the generation of hazardous waste.

Novel Catalytic Transformations

The bromine atom and the nitro group on the this compound ring are prime handles for a variety of catalytic transformations, allowing for the generation of diverse molecular architectures. Palladium-catalyzed cross-coupling reactions, in particular, represent a powerful tool for derivatization. youtube.com

Future research in this area is expected to explore:

Suzuki-Miyaura Coupling: This reaction would involve coupling the bromo-position with various boronic acids to introduce new aryl or alkyl groups, creating a library of novel compounds. The synthesis of pyridine derivatives via Suzuki cross-coupling is a well-established and efficient method. mdpi.com

Buchwald-Hartwig Amination: This would allow for the introduction of a wide range of primary and secondary amines at the bromine position, which is a key transformation in the synthesis of many biologically active molecules. Palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines has been shown to be effective. nih.gov

Heck and Sonogashira Couplings: These reactions would enable the introduction of alkene and alkyne functionalities, respectively, providing further avenues for molecular diversification.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a rapidly developing area that offers a more atom-economical approach to creating complex molecules. rsc.org

Nitro Group Transformations: Catalytic reduction of the nitro group to an amino group would provide a key intermediate for the synthesis of a different class of derivatives. This transformation is crucial for creating compounds with different electronic and biological properties.

The development of novel ligands and more efficient and robust palladium catalysts, including those that work in greener solvents like water, will be crucial for advancing these transformations. youtube.com

Applications in Targeted Drug Delivery Systems

The development of targeted drug delivery systems aims to increase the efficacy of therapeutic agents while minimizing side effects on healthy tissues. The functional groups on this compound make it an interesting scaffold for conjugation to targeting moieties.

Emerging research in this field may involve:

Conjugation to Targeting Ligands: The bromo- or the post-modification amino- group (from the reduction of the nitro group) can be used as a point of attachment for molecules that target specific receptors overexpressed on cancer cells, such as peptides or antibodies. researchgate.net For example, ruthenium complexes have been functionalized with peptides to target integrin receptors in cancer cells. researchgate.netrsc.org

Prodrug Design: The nitro group can be exploited in prodrug strategies. Under the hypoxic conditions often found in solid tumors, the nitro group can be selectively reduced, triggering the release of a cytotoxic agent.

Incorporation into Nanoparticles: The compound or its derivatives could be encapsulated within or conjugated to the surface of nanoparticles for targeted delivery.

The pyridine nucleus is a common feature in many FDA-approved drugs, and its derivatives are actively being explored for various therapeutic applications, including cancer. rsc.orgnih.gov The ability to functionalize this compound makes it a candidate for inclusion in such advanced drug delivery strategies.

Exploration in Agrochemical and Material Science Research

The utility of pyridine derivatives extends beyond pharmaceuticals into agrochemicals and materials science. The specific substitution pattern of this compound suggests potential for exploration in these areas.

Agrochemicals: Nitropyridine derivatives are known to have applications as fungicides and herbicides. chempanda.com The unique combination of substituents on this compound could lead to the discovery of new agrochemicals with novel modes of action or improved properties.

Materials Science: Nitropyridine compounds have been studied as energetic materials. nih.gov The heat of formation and detonation properties of nitropyridine derivatives are of interest in this field. tandfonline.com Furthermore, the ability to form diverse structures through catalytic transformations opens up the possibility of creating novel organic materials with interesting electronic or photophysical properties. The functionalization of pyridine rings is a key strategy in the development of materials for various applications. rsc.org

Future research will likely involve the synthesis and screening of derivatives of this compound for their biological activity in an agrochemical context and for their physical properties relevant to materials science.

High-Throughput Screening and Combinatorial Chemistry Approaches

The generation of large, diverse libraries of compounds for biological screening is a cornerstone of modern drug discovery and agrochemical research. youtube.com this compound is an ideal starting point for the creation of such libraries due to its multiple points for diversification.

Future perspectives in this area include:

Combinatorial Synthesis: By systematically reacting the bromo and nitro functionalities with a wide array of building blocks, large libraries of related compounds can be rapidly synthesized. acs.org This can be done using automated synthesis platforms.

High-Throughput Screening (HTS): These libraries can then be screened against a multitude of biological targets to identify "hits" with desired activities. youtube.com HTS is a critical tool for identifying starting points for new drugs and agrochemicals. researchgate.net

Fragment-Based Drug Discovery (FBDD): The core scaffold of this compound or its simple derivatives could be used as fragments in FBDD campaigns.

The integration of combinatorial synthesis with HTS provides a powerful engine for discovery. The versatility of the this compound scaffold makes it a valuable starting material for such endeavors, promising the identification of novel compounds with a wide range of applications.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-6-methyl-4-nitropyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sequential nitration and bromination of substituted pyridine precursors. For nitration, use a mixture of concentrated nitric and sulfuric acids at 0–5°C to control regioselectivity . Bromination can be achieved using bromine in acetic acid or PBr₃ in dichloromethane. Optimization requires monitoring via TLC or HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of Br₂ for complete conversion) and temperature (40–60°C for bromination). Evidence from analogous compounds (e.g., 6-Bromo-2-methyl-3-nitropyridine) suggests that electron-withdrawing groups like nitro direct bromination to meta/para positions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign signals using deuterated solvents (e.g., CDCl₃) and compare with computed chemical shifts (DFT methods like B3LYP/6-31G*) .

- IR Spectroscopy : Identify nitro (1530–1350 cm⁻¹) and C-Br (650–500 cm⁻¹) stretches.

- Melting Point : Compare with literature values (e.g., 139–141°C for 2-Bromo-4-nitropyridine ).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 232.04) .

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at the 4-position deactivates the pyridine ring, reducing electrophilicity at the 2-bromo position. However, bromine remains susceptible to substitution under SNAr conditions. Use strong nucleophiles (e.g., NaN₃ in DMF at 80°C) and monitor kinetics via GC-MS. Computational studies (e.g., Fukui indices) can predict reactive sites .

Advanced Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction pathways for this compound?

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts vs. computational predictions) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.